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Compound of Interest

Compound Name: 5-Chloro-2-iodopyrimidine
CAS No.: 874676-81-0
Cat. No.: B1415080
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the
heterocyclic compound 5-Chloro-2-iodopyrimidine. Due to the limited availability of published
experimental spectra for this specific molecule, this document focuses on predicted spectral
characteristics based on established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein
serves as a valuable resource for the identification and characterization of 5-Chloro-2-
iodopyrimidine in a laboratory setting.

Chemical Structure and Properties

¢ |[UPAC Name: 5-chloro-2-iodopyrimidine
e CAS Number: 874676-81-0
e Molecular Formula: CaH2CIIN2

e Molecular Weight: 240.43 g/mol
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e Physical State: Solid[1]

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 5-Chloro-2-iodopyrimidine.
These predictions are derived from the analysis of structurally similar compounds and general
spectroscopic principles.

'H NMR (Proton NMR) Spectroscopy

The H NMR spectrum is expected to be simple, showing a single signal for the two equivalent
aromatic protons.

Chemical Shift ()
ppm

Multiplicity Integration Assignment

~85-88 Singlet (s) 2H H-4, H-6

Predicted solvent: CDCIs or DMSO-des. The chemical shift is influenced by the electron-
withdrawing effects of the nitrogen atoms, the chlorine atom, and the iodine atom, leading to a
downfield shift into the aromatic region.

13C NMR (Carbon NMR) Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (6) ppm Assignment
~ 160 - 165 C-4,C-6
~120-125 C-5

~90-95 C-2

Predicted solvent: CDCIs or DMSO-de. The carbon attached to iodine (C-2) is expected to be
significantly shielded compared to the carbons in a similar, non-iodinated pyrimidine ring. The
carbons adjacent to the nitrogen atoms (C-4, C-6) will appear downfield.
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IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of
the functional groups present in the molecule.

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Weak-Medium Aromatic C-H stretch

1600 - 1400 Medium-Strong C_:C a'md C=N ring stretching
vibrations

1200 - 1000 Medium-Strong C-H in-plane bending

900 - 675 Strong C-H out-of-plane bending

800 - 600 Medium-Strong C-Cl stretch

~ 500 Medium C-I stretch

The fingerprint region (below 1500 cm~1) will contain a complex pattern of absorptions that are
unique to the molecule's structure.

MS (Mass Spectrometry)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule.

m/z Interpretation

Molecular ion peak [M]* and [M+2]* due to the

240/242 ,
presence of 35Cl and 37Cl isotopes.
Fragment corresponding to the loss of iodine
113/115
(IM-1T*).
197 Fragment corresponding to the iodine cation

[+
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The isotopic pattern of chlorine (3>CI:3”Cl ratio of approximately 3:1) will be a key diagnostic

feature in the mass spectrum.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a solid

organic compound like 5-Chloro-2-iodopyrimidine.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-iodopyrimidine in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon
signals. A longer acquisition time and a larger number of scans will be required due to the
lower natural abundance of *3C.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum and reference it to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to
ensure good contact between the sample and the crystal.

Background Collection: Record a background spectrum of the empty ATR crystal.
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o Sample Spectrum Collection: Record the spectrum of the sample. The instrument software
will automatically ratio the sample spectrum against the background spectrum to produce the
final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

e lonization: In Electron lonization (El) mode, the sample is bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound, from sample preparation to final characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. fluorochem.co.uk [fluorochem.co.uk]

» To cite this document: BenchChem. [Spectral Analysis of 5-Chloro-2-iodopyrimidine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1415080/docs#spectral-analysis-of-5-chloro-2-
iodopyrimidine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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